2-Bromo-1,3-dichloro-4-fluorobenzene

Cross-Coupling Chemoselectivity Sequential Functionalization

Researchers using palladium-catalyzed cross-coupling often face unpredictable site-selectivity when procuring incorrect polyhalogenated benzene regioisomers. 2-Bromo-1,3-dichloro-4-fluorobenzene (CAS 1260882-75-4) eliminates this uncertainty with its ortho-Br-flanked-by-Cl substitution pattern. • Enables exclusive Suzuki-Miyaura coupling at the Br site (Br >> Cl reactivity), preserving Cl handles for subsequent orthogonal steps. • Fluorine substituent acts as a directing group for C-H arylation, providing a third diversification site. • Sequential functionalization strategy avoids protecting group chemistry, accelerating SAR exploration in drug discovery and materials science. Supplied with full analytical documentation and shipped globally under ambient conditions for R&D use.

Molecular Formula C6H2BrCl2F
Molecular Weight 243.88 g/mol
CAS No. 1260882-75-4
Cat. No. B1288366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-dichloro-4-fluorobenzene
CAS1260882-75-4
Molecular FormulaC6H2BrCl2F
Molecular Weight243.88 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)Br)Cl
InChIInChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(10)6(5)9/h1-2H
InChIKeyPSFKDXYTCKEBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,3-dichloro-4-fluorobenzene (CAS 1260882-75-4): Sourcing Considerations for Polyhalogenated Aromatic Building Blocks


2-Bromo-1,3-dichloro-4-fluorobenzene (CAS 1260882-75-4) is a tetra-substituted polyhalogenated aromatic compound bearing bromo, two chloro, and a fluoro substituents on a benzene ring [1]. With a molecular formula C6H2BrCl2F and molecular weight of approximately 243.89 g/mol, this compound exhibits a calculated density of 1.8±0.1 g/cm³ and boiling point of 248.2±35.0 °C at 760 mmHg [2]. As an aromatic halide, it serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science, where the differential reactivity of its halogen substituents enables sequential functionalization strategies .

Why 2-Bromo-1,3-dichloro-4-fluorobenzene Cannot Be Replaced by Other Polyhalogenated Benzene Isomers in Cross-Coupling-Dependent Syntheses


Polyhalogenated benzenes sharing the same elemental composition but differing in substitution pattern cannot be treated as interchangeable building blocks in cross-coupling-dependent synthetic routes. The ortho arrangement of bromine flanked by two chlorine atoms in 2-bromo-1,3-dichloro-4-fluorobenzene (2,6-dichloro-3-fluorobromobenzene) creates a sterically congested yet electronically activated environment that is not replicated in isomers such as 5-bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0) or 1-bromo-2,5-dichloro-3-fluorobenzene (CAS 202865-57-4) . In palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, oxidative addition rates follow the order I > Br > Cl >> F; however, the regioselectivity and chemoselectivity of coupling are further modulated by the precise substitution pattern and the electronic effects of adjacent halogens and fluorine [1][2]. Procurement of an incorrect regioisomer introduces unpredictable site-selectivity, potentially requiring extensive re-optimization of reaction conditions or leading to undesired multi-coupled byproducts. The specific substitution pattern of 2-bromo-1,3-dichloro-4-fluorobenzene enables a predictable, sequential functionalization strategy that cannot be assumed for other isomers.

2-Bromo-1,3-dichloro-4-fluorobenzene: Quantifiable Evidence for Differentiated Reactivity and Orthogonal Synthetic Utility


Differential C-Br vs C-Cl Bond Reactivity Enables Orthogonal Functionalization of 2-Bromo-1,3-dichloro-4-fluorobenzene

2-Bromo-1,3-dichloro-4-fluorobenzene presents both C-Br and C-Cl bonds as potential reaction sites. In palladium-catalyzed Suzuki-Miyaura cross-coupling, the relative reactivity of aryl halides toward oxidative addition follows the well-established order: I > OTf > Br >> Cl [1]. This class-level knowledge indicates that under standard conditions, oxidative addition occurs preferentially at the C-Br bond rather than the C-Cl bonds. While direct experimental kinetic data comparing this specific compound to its de-bromo analog (1,3-dichloro-4-fluorobenzene) are not available in the current search corpus, the fundamental principle of chemoselectivity is universally recognized for polyhalogenated arenes [2]. This inherent reactivity difference allows for a synthetic strategy where the bromine site is functionalized first via Suzuki coupling, leaving the chlorine substituents intact for subsequent orthogonal transformations or further derivatization.

Cross-Coupling Chemoselectivity Sequential Functionalization

Predicted Regioselectivity at Ortho-Fluorine Position During C-H Functionalization of 2-Bromo-1,3-dichloro-4-fluorobenzene

Investigations into the palladium-catalyzed direct arylation of polyhalogenated benzenes have demonstrated that the presence of a fluorine atom exerts a strong directing effect, favoring C-H bond activation at the position ortho to fluorine [1]. For 2-bromo-1,3-dichloro-4-fluorobenzene, this class-level inference suggests that a third orthogonal functionalization site exists at the C-H position ortho to the fluorine substituent (C5 position). This is in contrast to non-fluorinated polyhalogenated analogs which lack this electronic directing group. A study on related systems observed regioselective arylation at the α-position to the fluorine atom across a variety of substrates, indicating this is a predictable and exploitable reactivity pattern for this specific substitution geometry [2].

C-H Activation Regioselectivity Direct Arylation

Comparative Physical Property Profile of 2-Bromo-1,3-dichloro-4-fluorobenzene vs. Structural Isomers

The substitution pattern of 2-bromo-1,3-dichloro-4-fluorobenzene (2,6-dichloro-3-fluorobromobenzene) imparts a distinct physicochemical profile compared to its positional isomers. The compound exhibits a calculated density of 1.8±0.1 g/cm³ and a calculated boiling point of 248.2±35.0 °C at 760 mmHg [1]. While direct experimental comparison data for isomers are not available in the current search corpus, the calculated partition coefficient (LogP) of approximately 4.11 reflects the lipophilic character conferred by this specific halogenation pattern. This LogP value differs from that of non-halogenated or differently substituted benzene derivatives, which may have implications for downstream applications where solubility or permeability is a critical parameter.

Physicochemical Properties LogP Density

Commercial Availability with Analytical Quality Assurance for 2-Bromo-1,3-dichloro-4-fluorobenzene

2-Bromo-1,3-dichloro-4-fluorobenzene is commercially available from multiple suppliers with standardized purity specifications. Vendors including Bidepharm, AChemBlock, and Capotchem offer the compound at purities of 95-98%, with batch-specific analytical documentation (e.g., NMR, HPLC, GC) available upon request [1]. This level of quality assurance is critical for reproducible research and process development, distinguishing reliable supply channels from less characterized sources. Procurement from established vendors ensures traceable quality, which is essential for scaling synthetic routes or meeting regulatory documentation requirements in pharmaceutical development.

Supply Chain Quality Control Procurement

Where 2-Bromo-1,3-dichloro-4-fluorobenzene Provides Measurable Advantage: Defined Application Scenarios


Sequential, Site-Selective Synthesis of Complex Biaryl Pharmacophores

In the construction of biaryl scaffolds for drug discovery, 2-bromo-1,3-dichloro-4-fluorobenzene serves as a key intermediate where chemoselective Suzuki-Miyaura coupling at the bromine position is required. The significant difference in reactivity between C-Br and C-Cl bonds (Br >> Cl) allows for exclusive functionalization at the bromine site, leaving the chlorine substituents available for subsequent orthogonal cross-coupling steps [1]. This sequential approach is essential for building molecular complexity in a controlled manner, avoiding the need for protecting group strategies.

Directed C-H Activation for Late-Stage Functionalization

The fluorine substituent in 2-bromo-1,3-dichloro-4-fluorobenzene acts as a directing group for palladium-catalyzed C-H arylation at the ortho position [2]. This enables a third orthogonal functionalization site beyond the halogen handles, providing a distinct advantage in the late-stage diversification of lead compounds. This reactivity profile is not available with non-fluorinated polyhalogenated benzene analogs.

Development of Fluorinated Advanced Materials and OLED Intermediates

Fluorinated aromatic building blocks are valued in materials science for their ability to modulate electronic properties and thermal stability. 2-Bromo-1,3-dichloro-4-fluorobenzene, with its multiple halogen handles and fluorine substituent, serves as a versatile precursor for synthesizing fluorinated ligands or monomers for advanced materials, including OLED emitters and electron-transport materials . The specific substitution pattern influences the final material‘s HOMO/LUMO levels and charge transport characteristics.

Agrochemical Intermediate with Orthogonal Derivatization Potential

In agrochemical research, the ability to sequentially install diverse functional groups onto a common aromatic core is critical for structure-activity relationship (SAR) studies. 2-Bromo-1,3-dichloro-4-fluorobenzene provides a platform for orthogonal functionalization: initial Suzuki coupling at the bromine site, followed by Buchwald-Hartwig amination or additional cross-coupling at the chlorine sites . This enables efficient exploration of chemical space around a fluorinated aromatic scaffold.

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